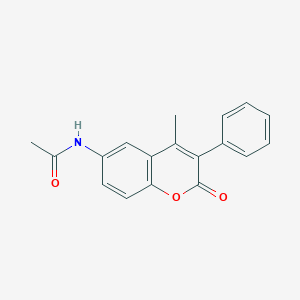

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

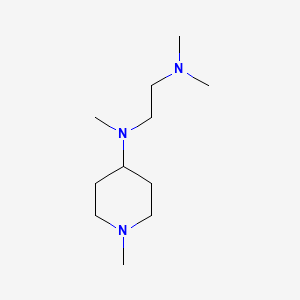

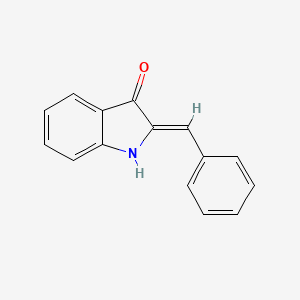

“N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide” is a compound that belongs to the class of coumarins . Coumarins are a type of organic compound that are found in many plants and are known for their diverse biological activities .

Synthesis Analysis

This compound can be synthesized through a series of reactions involving Schiff’s bases and thiazolidine-4-ones . The synthesis process involves the condensation of primary amines with active carbonyls .Molecular Structure Analysis

The molecular structure of this compound includes a coumarin ring system, which is a type of heterocyclic compound . It also contains an azomethine group (-C=N-), which is typically known as a Schiff’s base .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of Schiff’s bases and thiazolidine-4-ones . These reactions involve the condensation of primary amines with active carbonyls .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 217-218 °C . The compound is also characterized by its FT-IR spectrum, which shows absorption bands at various frequencies .Applications De Recherche Scientifique

Antioxidant Activity

This compound has been synthesized and evaluated for its antioxidant activity . Most of the Schiff’s bases and thiazolidine-4-ones bearing two hydroxyl groups on the phenyl ring showed excellent antioxidant activity in comparison with ascorbic acid .

Antifungal Activity

Preliminary investigation on antifungal activity was done on some representative samples . The compound forms a significant category of compounds in medicinal and pharmaceutical chemistry with several biological applications that include antifungal uses .

Antibacterial Activity

The compound has demonstrated antibacterial activity . It is well established that the biological activity of hydrazone compounds is associated with the presence of the active (-CO-NH-N=C-) pharmacophore .

Antitumoral Activity

The compound has shown antitumoral activity . Studies on coumarin derivatives have demonstrated their antitumor effects .

Anti-HIV Activity

The compound has shown anti-HIV activity . Natural coumarins affect the formation and scavenging of ROS and influence free radical-mediated oxidative damage .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects . This is another significant application in the field of medicinal chemistry.

Anticoagulant Activity

The compound has shown anticoagulant effects, specifically as inhibitors of the enzyme VKOR, vitamin K epoxide reductase .

Central Nervous System Stimulant

The compound has demonstrated effects as a central nervous system stimulant . This opens up potential applications in the treatment of neurological disorders.

Mécanisme D'action

Target of Action

Coumarin derivatives, to which this compound belongs, have been known to exhibit a wide range of biological activities . They have been routinely employed as herbal medicines since early ages .

Mode of Action

Coumarin derivatives have been found to exhibit in vitro and in vivo remarkable anti-tumorial, anti-inflammatory, and anti-viral effects . They are also known to be potent inhibitors of bacterial DNA gyrase .

Biochemical Pathways

Coumarin derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Coumarin derivatives have been found to exert significant inhibitory activity against the growth of tested bacterial strains .

Orientations Futures

Future research could focus on further exploring the biological activities of this compound. Given the known antioxidant activity of similar compounds , it could be interesting to investigate this aspect further. Additionally, the compound’s potential cytotoxic and antifungal activities could also be areas of future research .

Propriétés

IUPAC Name |

N-(4-methyl-2-oxo-3-phenylchromen-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-15-10-14(19-12(2)20)8-9-16(15)22-18(21)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASVHQSFRIBAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)NC(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(methylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5161655.png)

![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide](/img/structure/B5161659.png)

![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)

![N-{1-{[(3-hydroxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5161737.png)

![5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5161739.png)

![3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5161750.png)

![N-(1-isopropyl-1H-1,2,4-triazol-5-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5161761.png)